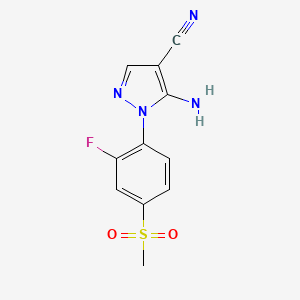
5-amino-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorinated phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the amino group and the nitrile group. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyrazole ring or the phenyl group.
Aplicaciones Científicas De Investigación
5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism by which 5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the phenyl ring or the pyrazole ring. Examples include:
- 5-amino-1-(2-chloro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-fluoro-4-(ethylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of 5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methylsulfonyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
832714-47-3 |
|---|---|
Fórmula molecular |
C11H9FN4O2S |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
5-amino-1-(2-fluoro-4-methylsulfonylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9FN4O2S/c1-19(17,18)8-2-3-10(9(12)4-8)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 |
Clave InChI |
DVWZGMMXZAAOLA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
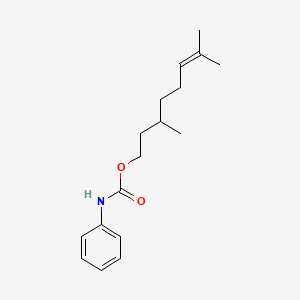
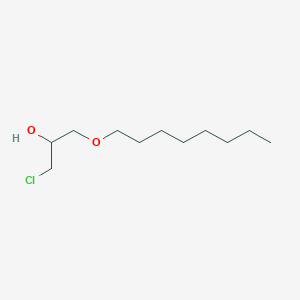
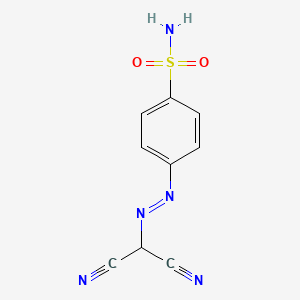
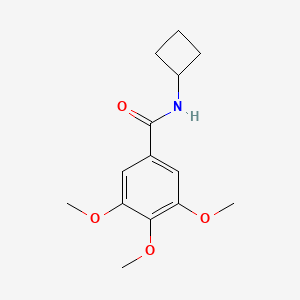


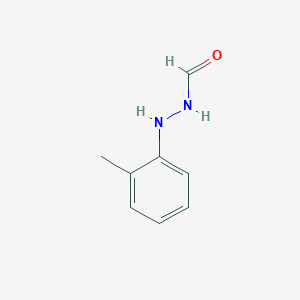
![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
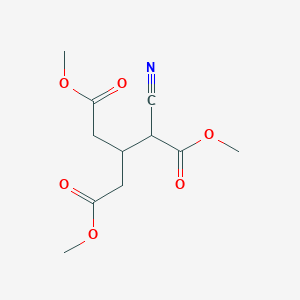


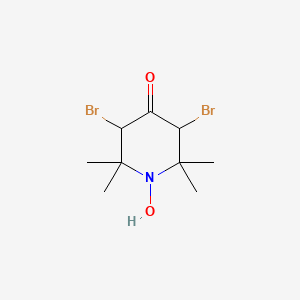
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
